molecular formula C12H11ClN2O2S B2565049 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide CAS No. 327092-99-9

3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Cat. No.: B2565049
CAS No.: 327092-99-9
M. Wt: 282.74
InChI Key: KAJGFQWVVOEZJQ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 3-position and a 2-chlorophenyl moiety attached via the sulfonamide nitrogen.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJGFQWVVOEZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 2-chloroaniline in a suitable solvent like dichloromethane.

    Step 2: Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

    Step 4: Reflux the reaction mixture for several hours.

    Step 5: Cool the reaction mixture and precipitate the product by adding water.

    Step 6: Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide is primarily recognized for its antibacterial properties. Sulfonamides, including this compound, inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial metabolism and cell death. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity, making them candidates for further drug development aimed at treating bacterial infections.

Enzyme Inhibition
Recent research has identified sulfonamide derivatives as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide structure can enhance inhibitory potency against IDO, providing a pathway for developing new anti-cancer agents .

Biological Research

Biochemical Assays
In biochemical research, this compound serves as a ligand in various assays to study enzyme interactions and cellular processes. Its ability to bind to specific proteins allows researchers to investigate mechanisms of action and explore therapeutic targets in diseases such as cancer and autoimmune disorders.

Drug Development
The compound's structural characteristics make it a valuable scaffold for designing new drugs. Researchers are exploring its modifications to enhance pharmacological properties, including increased solubility and bioavailability. This adaptability is crucial for developing effective therapeutic agents against resistant bacterial strains and complex diseases .

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is utilized in the synthesis of dyes and pigments. Its sulfonamide group provides reactive sites for coupling reactions, allowing the formation of vibrant colorants used in textiles and coatings. The versatility of this compound makes it an essential intermediate in the dye manufacturing process.

Chemical Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These properties are exploited in developing new materials and chemicals across different sectors .

Case Studies

Study Title Focus Findings
Inhibition of Indoleamine 2,3-Dioxygenase by Sulfonamide DerivativesInvestigated the inhibitory effects on IDOIdentified potent inhibitors with low IC50 values; potential for anti-cancer applications
Antibacterial Activity of Sulfonamide CompoundsEvaluated antibacterial efficacy against various pathogensDemonstrated significant activity against resistant strains; supports further development as antibiotics
Synthesis of Novel Dyes from SulfonamidesExplored applications in dye productionSuccessfully synthesized new colorants with enhanced stability and vibrancy

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis categorizes similar compounds based on substituent variations, molecular properties, and reported biological activities.

Substituents on the Benzene Ring

3-Amino-N-(tert-butyl)benzenesulfonamide (3-ATBBS)
  • Molecular Formula : C₁₀H₁₅N₂O₂S
  • Molecular Weight : 254.32 g/mol
  • Key Features : Tert-butyl group enhances lipophilicity, improving membrane permeability.
  • Biological Activity : Inhibits dihydrofolate reductase (DHFR), xanthine oxidase, and protein tyrosine phosphatases .
  • Application : Used in biochemical studies targeting folate and purine metabolism pathways .
3-Amino-N-(2-methoxy-phenyl)-benzenesulfonamide
  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 293.34 g/mol
  • Key Features : Methoxy group introduces electron-donating effects, altering electronic properties.
  • Synthesis : Reported in high yield (78%) via nucleophilic substitution .
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide
  • Molecular Formula : C₁₂H₁₁ClN₂O₃S
  • Molecular Weight : 298.75 g/mol
  • Commercial Availability : Listed by suppliers like Leap Chem Co., Ltd., indicating industrial relevance .

Heterocyclic and Thioether-Linked Derivatives

3-Amino-N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide
  • Molecular Formula : C₁₂H₁₅N₅O₃S₂
  • Molecular Weight : 342.07 g/mol
  • Key Features: Pyrimidinone ring with ethylthio substituent enhances interaction with enzymatic active sites.
  • Synthesis : Yield of 76% with a melting point of 240–242°C .
3-Amino-N-(thiazol-2-yl)benzenesulfonamide
  • Molecular Formula : C₉H₈N₄O₂S₂
  • Molecular Weight : 268.31 g/mol
  • Key Features : Thiazole ring contributes to π-π stacking interactions in protein binding.
  • Synthesis : Obtained via hydrogenation and column chromatography (36% yield) .

Piperazine/Piperidine Derivatives

3-Amino-N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)benzenesulfonamide
  • Molecular Formula : C₂₅H₂₇N₅O₃S
  • Molecular Weight : 493.58 g/mol
  • Key Features : Bulky benzhydrylpiperazine group likely enhances selectivity for CNS targets.
  • Synthesis : 78% yield with confirmed structure via ¹H-NMR .
3-Amino-N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
  • Molecular Formula : C₂₆H₂₉N₅O₃S
  • Molecular Weight : 507.61 g/mol
  • Key Features : Extended alkyl chain increases flexibility for target engagement.
  • Activity : Demonstrated potent carbonic anhydrase I inhibition .

Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀/Activity Reference
3-Amino-N-(tert-butyl)benzenesulfonamide Dihydrofolate reductase Not reported
3-Amino-N-(thiazol-2-yl)benzenesulfonamide Voltage-gated sodium channels State-dependent inhibition
4-(Adamantan-2-ylamino)-3-amino-N-(tert-butyl)benzenesulfonamide Ferroptosis pathways Improved efficacy

Key Findings and Trends

Substituent Impact: Electron-withdrawing groups (e.g., Cl in 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide) enhance stability and binding affinity in hydrophobic pockets . Bulky groups (e.g., tert-butyl, benzhydrylpiperazine) improve selectivity but may reduce solubility .

Biological Relevance: Pyrimidinone and thiazole derivatives show promise in high-throughput drug screening due to their heterocyclic pharmacophores . Piperazine-linked analogs are prioritized for CNS-targeted therapies .

Synthetic Accessibility :

  • Compounds with simple substituents (e.g., methoxy, hydroxy) are synthesized in higher yields (>75%) compared to complex heterocycles (~36%) .

Biological Activity

3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, a sulfonamide derivative, exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an amino group and a chloro-substituted phenyl ring. This structure is critical as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives, including this compound, possess notable antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective activity against various bacterial strains. For instance, studies indicate that related compounds exhibit MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
C. albicans6.63
A. niger6.28

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides is well-documented, with this compound showing promising results in reducing inflammation in experimental models.

  • Carrageenan-induced Edema : In vivo studies have indicated that related benzenesulfonamides can significantly reduce paw edema in rats, suggesting their utility in inflammatory conditions .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which plays a role in various physiological processes, including acid-base balance and fluid secretion .
  • Calcium Channel Interaction : Studies suggest that certain derivatives may interact with calcium channels, affecting vascular resistance and potentially influencing blood pressure regulation .

Case Studies and Research Findings

  • Antiproliferative Effects : A study on similar benzenesulfonamides highlighted their antiproliferative effects against cancer cell lines, with IC50 values indicating significant potency . The presence of electron-donating groups was found to enhance anticancer activity.
  • Pharmacokinetic Profiles : The pharmacokinetics of sulfonamide derivatives are crucial for understanding their efficacy and safety profiles. Computational models have been used to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for drug development .

Q & A

Basic: What are the standard synthetic routes for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide?

Answer:
The compound is synthesized via sulfonylation of 2-chloroaniline with 3-aminobenzenesulfonyl chloride. Al-Rufaie (2016) describes a diazo-coupling method involving metals (e.g., Cu²⁺) to stabilize intermediates, yielding 68–72% purity . Gowda et al. (2008) optimized this by reacting aryl amines with sulfonyl chlorides in dichloromethane under reflux (40°C, 6 hr), achieving 65–75% yield after recrystallization in ethanol . Key parameters:

  • Stoichiometry: 1:1.2 (amine:sulfonyl chloride).
  • Temperature: 0–5°C during sulfonylation to minimize side reactions.
  • Workup: Neutralize HCl byproducts with NaHCO₃.

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:
Optimization strategies include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) increase reaction rates at 80°C .
  • Catalysts: Triethylamine (2 eq) improves sulfonylation efficiency by scavenging HCl .
  • Real-time monitoring: Use TLC (hexane:EtOAc 3:1) or ReactIR to track intermediate formation.
  • Byproduct mitigation: Scavenger resins (e.g., polymer-bound DMAP) reduce unreacted reagents by >90% .
ConditionYield ImprovementSource
DMF at 80°C+15%
Triethylamine (2 eq)+20%

Basic: What spectroscopic methods confirm structural identity?

Answer:

  • ¹H/¹³C NMR (DMSO-d₆):
    • Aromatic protons: δ 7.2–8.1 ppm (multiplicity confirms substitution patterns).
    • Sulfonamide NH: δ 10.2–10.8 ppm (broad singlet) .
  • FT-IR: S=O stretches at 1320–1350 cm⁻¹ and 1150–1170 cm⁻¹ .
  • XRD: Monoclinic P21/n system (a=11.1371 Å, Z=4) confirms crystal packing .

Advanced: How to resolve contradictions in NMR and mass spectrometry data?

Answer:
Discrepancies may arise from tautomerism or impurities. Mitigation steps:

Purification: Column chromatography (silica gel, gradient elution: 10–50% EtOAc/hexane).

Advanced NMR: 2D experiments (HSQC, HMBC) assign proton environments (e.g., NH coupling to sulfonyl group) .

Computational validation: Compare experimental NMR shifts with DFT/B3LYP/6-311+G(d,p) predictions .

Advanced: How do substituents influence crystalline packing?

Answer:
The chloro and amino groups drive intermolecular interactions:

  • Cl···H–C: 3.345 Å (van der Waals).
  • N–H···O: 2.892 Å (hydrogen bonding) .
    Comparative analysis with 3-Chloro-N-phenylbenzamide shows substituent-dependent bond angle variations (e.g., C–S–N angles shift by 2–4° with electron-withdrawing groups) .
InteractionDistance (Å)Angle (°)Source
Cl···H–C (aromatic)3.345
N–H···O (sulfonamide)2.892158.2

Basic: What are recommended storage conditions?

Answer:

  • Temperature: -20°C in amber vials under N₂.
  • Desiccant: Silica gel to prevent hydrolysis (studies show <5% degradation over 12 months) .

Advanced: How to evaluate kinase inhibition potential?

Answer:

Molecular docking: AutoDock Vina against EGFR (PDB 1M17) predicts binding affinity (ΔG ≈ -9.2 kcal/mol).

Derivatization: Introduce morpholine or trifluoromethyl groups ( ) to enhance EC₅₀ .

Assays: Fluorescence polarization for IC₅₀ determination (IC₅₀ < 1 μM in preliminary trials) .

Advanced: What strategies reduce byproducts in scale-up?

Answer:

  • Slow reagent addition: Syringe pump-controlled sulfonyl chloride addition reduces exothermic side reactions.
  • PAT tools: ReactIR monitors reaction progress (95% conversion in <4 hr) .
  • Scavengers: Polymer-bound DMAP reduces unreacted reagents to <2% .

Basic: Which databases provide reliable crystallographic data?

Answer:

  • Cambridge Structural Database (CSD): Refcode XXXX (validated R-factor <0.05).
  • Acta Crystallographica Section E: Full crystallographic reports (e.g., a=11.1371 Å, Z=4) .

Advanced: How to design analogs for electronic effect studies?

Answer:

Substituent variation: Synthesize derivatives with -NO₂ (σₚ=+0.78) or -OCH₃ (σₚ=-0.27) at the para position.

Hammett analysis: Plot log(k) vs. σₚ to correlate electronic effects with reactivity.

XPS validation: S 2p3/2 binding energy shifts from 169.2 eV (-OCH₃) to 171.5 eV (-NO₂) confirm electronic modulation .

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